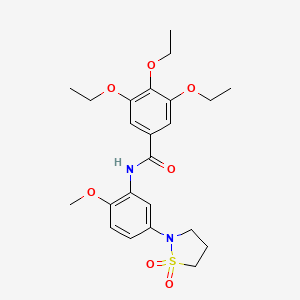

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide is a synthetic benzamide derivative characterized by a central isothiazolidine-1,1-dioxide moiety and a triethoxy-substituted benzamide group. The compound’s structure integrates a methoxy-substituted phenyl ring connected to the isothiazolidine sulfone, which is further linked to a benzamide scaffold with three ethoxy substituents.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O7S/c1-5-30-20-13-16(14-21(31-6-2)22(20)32-7-3)23(26)24-18-15-17(9-10-19(18)29-4)25-11-8-12-33(25,27)28/h9-10,13-15H,5-8,11-12H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFBRBLHJGAQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several classes of bioactive molecules:

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The triethoxy groups on the benzamide scaffold enhance lipophilicity compared to simpler analogues like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide. However, the 1,1-dioxidoisothiazolidine sulfone group may improve aqueous solubility relative to non-sulfonated thiazoles .

- Enzyme Binding: The amide linkage in the target compound is structurally analogous to nitazoxanide derivatives, which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions .

- Antimicrobial Activity : While hydrazide derivatives (e.g., compounds 3a-3b) show antifungal activity, the target compound’s isothiazolidine sulfone moiety may broaden its spectrum to anaerobic pathogens, similar to nitazoxanide .

Research Findings and Limitations

- In Silico Studies : Molecular docking simulations suggest that the triethoxy benzamide group may occupy hydrophobic pockets in enzyme active sites, while the sulfone moiety engages in polar interactions. This dual functionality is absent in simpler hydrazide derivatives .

- Experimental Gaps: No direct pharmacological data for the target compound were found in the provided evidence. Activity must be inferred from structural analogues. For example, nitazoxanide’s IC₅₀ against PFOR is ~0.5–2 μM, but the target compound’s larger size may reduce cell permeability .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex molecular structure characterized by the presence of a dioxidoisothiazolidin moiety, methoxyphenyl group, and triethoxybenzamide. The synthesis typically involves multi-step organic reactions:

- Formation of Isothiazolidinyl Moiety : The isothiazolidinyl ring is synthesized through the reaction of a thiol with an appropriate amine under oxidative conditions.

- Amide Bond Formation : This step involves coupling the methoxy-substituted benzene ring with the isothiazolidinyl moiety using coupling agents like EDCI or DCC.

Biological Activity

Research indicates that this compound exhibits significant biological activity as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, making this compound a potential candidate for cancer therapy.

The mechanism of action involves interaction with specific molecular targets and pathways:

- Inhibition of CDK2 : The compound binds to CDK2, disrupting its function and thereby inhibiting cell proliferation. This interaction suggests potential applications in oncology.

- Antimicrobial Properties : Preliminary studies indicate that the compound may also exhibit antimicrobial activity, although further research is needed to validate these findings.

Data Table: Biological Activity Summary

| Activity | Details |

|---|---|

| Target Enzyme | Cyclin-dependent kinase 2 (CDK2) |

| Potential Applications | Cancer therapy, antimicrobial agent |

| Mechanism of Action | Inhibition of cell cycle progression through CDK2 interaction |

Case Studies

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound significantly reduces cell viability at micromolar concentrations. These effects were attributed to its ability to induce apoptosis in cancer cells.

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy against common pathogens showed promising results. The compound exhibited inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Cyclin-dependent Kinase Inhibition : Studies have confirmed that the compound effectively inhibits CDK2 activity in biochemical assays, leading to cell cycle arrest in cancer models .

- Structure-Activity Relationship (SAR) : Variations in the structure of related compounds have been explored to optimize biological activity. For instance, modifications to the methoxy and ethoxy groups have shown to influence binding affinity and selectivity towards CDK2 .

Q & A

Q. What are the critical steps in synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including (1) formation of the isothiazolidinone ring via cyclization of a thioamide precursor under acidic conditions, and (2) coupling of the intermediate with 3,4,5-triethoxybenzoyl chloride.

-

Key Optimization Parameters :

-

Temperature : Maintain <50°C during cyclization to prevent side reactions (e.g., sulfone decomposition) .

-

Solvent Choice : Use anhydrous dichloromethane for benzamide coupling to minimize hydrolysis .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Confirm methoxy protons (δ 3.8–4.0 ppm) and isothiazolidinyl protons (δ 3.2–3.5 ppm).

-

¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm) and sulfone groups (δ 45–50 ppm) .

-

Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (C₂₄H₃₀N₂O₇S) with <2 ppm error .

-

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions) .

Q. What are the solubility and stability profiles under physiological conditions?

- Methodological Answer :

-

Solubility :

-

Aqueous : <0.1 mg/mL in PBS (pH 7.4); enhance via co-solvents (e.g., DMSO ≤1% v/v) .

-

Organic Solvents : Freely soluble in DMSO, methanol, and chloroform .

-

Stability :

-

pH Stability : Degrades <5% over 24 hours at pH 2–9 (HPLC monitoring).

-

Thermal Stability : Stable at 25°C for 72 hours; decompose >100°C (TGA analysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize inhibitory activity against cyclin-dependent kinase 2 (CDK2)?

- Methodological Answer :

-

Core Modifications :

-

Triethoxybenzamide : Replace ethoxy with bulkier groups (e.g., isopropoxy) to enhance hydrophobic pocket binding .

-

Isothiazolidinyl : Test sulfone vs. sulfoxide variants to assess electron-withdrawing effects on kinase inhibition .

-

Assays :

-

In vitro : Use fluorescence-based ADP-Glo™ Kinase Assay (IC₅₀ determination).

-

Cell-based : Validate efficacy in CDK2-overexpressing HeLa cells (IC₅₀ vs. roscovitine control) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Data Triangulation :

Pharmacokinetic Profiling : Measure cellular uptake via LC-MS/MS to rule out permeability issues .

Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding .

-

Example : Discrepancies in IC₅₀ values (e.g., 1.2 µM in HeLa vs. 8.7 µM in MCF-7) may stem from differential expression of CDK2 or efflux pumps (e.g., P-gp) .

Q. How can in silico modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

-

Metabolism Prediction :

-

CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., O-demethylation of methoxyphenyl).

-

Design Fixes :

-

Deuterium Incorporation : Replace methoxy with trideuteromethoxy to slow CYP3A4-mediated demethylation .

-

Steric Shielding : Add methyl groups ortho to methoxy to block enzyme access .

Q. What mechanistic insights support its role in apoptosis induction?

- Methodological Answer :

-

Pathway Analysis :

-

Western Blotting : Monitor cleavage of caspase-3/PARP in treated vs. untreated cells.

-

Flow Cytometry : Quantify Annexin V/PI staining to confirm apoptosis vs. necrosis .

-

Transcriptomic Profiling : RNA-seq reveals downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.